molecular formula C7H9BrN2O B13890588 3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol

3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol

Cat. No.: B13890588
M. Wt: 217.06 g/mol
InChI Key: HHBCVKGDQOSLII-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is a heterocyclic compound that features a bromine atom, a methyl group, and a pyrrolo[1,2-b]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolo[1,2-b]pyrazole core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is unique due to the presence of both a bromine atom and a methyl group on the pyrrolo[1,2-b]pyrazole core. This combination of substituents can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol

InChI

InChI=1S/C7H9BrN2O/c1-4-6(8)7-5(11)2-3-10(7)9-4/h5,11H,2-3H2,1H3

InChI Key

HHBCVKGDQOSLII-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCC(C2=C1Br)O

Origin of Product

United States

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